2-((4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
2-((4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 6-position of the pyrimidine ring and a phenyl group at the 4-position. The thioacetamide moiety is attached to the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4,4,4-trifluoromethylacetoacetate and thiourea in the presence of a base like potassium hydroxide in ethanol at elevated temperatures (e.g., 80°C).
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using a suitable phenylating agent.
Attachment of the Thioacetamide Moiety: The thioacetamide moiety is attached to the pyrimidine ring through a nucleophilic substitution reaction involving a suitable thioacetamide precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, phenylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its antitumor activity, particularly against human tumor cell lines like MGC-803 (human gastric carcinoma cell line).
Mechanism of Action
The mechanism of action of 2-((4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity.
Pathways Involved: By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, thereby exerting its antitumor effects.
Comparison with Similar Compounds
Similar Compounds
- **N-((4-ethylphenyl)carbamoyl)-2-((4-(p-tolylamino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide .
- **2-((4-((4-ethoxyphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-((4-ethylphenyl)carbamoyl)acetamide .
- **N-((4-ethylphenyl)carbamoyl)-2-((4-((4-methoxyphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide .
Uniqueness
2-((4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)18-12(19-10)21-7-11(17)20/h1-6H,7H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRHZUPGULGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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